molecular formula C9H15O3PS B1334679 Diethyl (thiophen-2-ylmethyl)phosphonate CAS No. 2026-42-8

Diethyl (thiophen-2-ylmethyl)phosphonate

Cat. No. B1334679
Key on ui cas rn: 2026-42-8
M. Wt: 234.25 g/mol
InChI Key: GOJBUVQDOFHBLF-UHFFFAOYSA-N
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Patent
US05693809

Procedure details

Following the general procedure for carrying out the Arbuzov reaction (reference cite: Chem. Rev. 81, 415, 1981) 0.1 mole (17.5 ml) of triethyl phosphite and 0.1 mole (13.2 g) of 2-chloromethylthiophene were combined and heated under N2 at 150° C. for 5 hours. The reaction mixture was cooled and partitioned between 100 ml methylene chloride and 50 ml. water. The organic phase was separated, washed with saturated NaHCO3 solution, dried over magnesium sulfate and concentrated under vacuum to yield 17.5 g. crude liquid product.
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:2]CC.Cl[CH2:12][C:13]1[S:14][CH:15]=[CH:16][CH:17]=1>>[S:14]1[CH:15]=[CH:16][CH:17]=[C:13]1[CH2:12][P:1](=[O:2])([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
17.5 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Name
Quantity
13.2 g
Type
reactant
Smiles
ClCC=1SC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between 100 ml methylene chloride and 50 ml
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield 17.5 g

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)CP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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